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Compound of Interest

5-Fluoro-2-nitrophenyl! 3-
Compound Name:

methylbenzoate
CAS No.: 219688-25-2
Cat. No.: B2599732

Get Quote

Executive Summary

5-Fluoro-2-nitrophenyl 3-methylbenzoate (CAS: 219688-25-2) is a specialized organic
intermediate characterized by a molecular weight of 275.23 g/mol .[1][2][3] Structurally, it is an
activated ester derived from 3-methylbenzoic acid and 5-fluoro-2-nitrophenol.

In drug development, this compound serves as a critical acylating agent. The electron-
withdrawing nature of the ortho-nitro and meta-fluoro substituents on the phenolic ring activates
the carbonyl carbon, facilitating facile nucleophilic attack by amines. This guide details the
physicochemical standards, synthetic pathways, and analytical validation protocols required for
its rigorous application in medicinal chemistry.

Part 1: Physicochemical Profile & Molecular Weight
Analysis

Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight of 275.23
g/mol must be used for all molarity calculations.
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ble 1: Physicochemical Specificati

Property Value Notes

Average mass for

Molecular Weight 275.23 g/mol o )
stoichiometric calc.
Monoisotopic mass for HRMS
Exact Mass 275.0594 g/mol o
validation.
Molecular Formula C14H10FNOa4
CAS Number 219688-25-2 Primary identifier.[1][3]
Physical State Solid (Pale Yellow) Typical of nitrophenyl esters.
- Hydrolytically unstable in basic
Solubility DCM, THF, DMF

aqueous media.

Isotopic Distribution for Mass Spectrometry

For researchers utilizing High-Resolution Mass Spectrometry (HRMS), the molecular ion

or
will not correspond simply to the average weight.

¢ Monoisotopic Mass (C14H10FNOa): 275.0594 Da
o Expected

: 276.0667 m/z
e Expected

: 298.0486 m/z

Part 2: Synthetic Methodology (Autonomy &
Causality)

Expertise Note: While commercial sources exist, in-house preparation is often required to
ensure fresh activation, as nitrophenyl esters can degrade via hydrolysis over time. The most
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robust method involves Steglich esterification or Acid Chloride coupling. The protocol below
utilizes the Acid Chloride method for superior atom economy and purification ease.

Reagents

e Precursor A: 3-Methylbenzoic acid (m-Toluic acid)
e Precursor B: 5-Fluoro-2-nitrophenol[4]
e Activator: Thionyl Chloride (

) or Oxalyl Chloride

o Base: Triethylamine (

) or Pyridine

Step-by-Step Protocol

» Activation (Acid Chloride Formation):

o

Dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous DCM.

[¢]

Add catalytic DMF (2 drops) followed by oxalyl chloride (1.2 eq) dropwise at 0°C.

[¢]

Causality: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, drastically
accelerating the conversion to acid chloride.

o

Stir at RT for 2 hours until gas evolution (

) ceases. Concentrate in vacuo to remove excess oxalyl chloride.
o Coupling (Esterification):

o Redissolve the crude acid chloride in anhydrous DCM.
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o Add 5-fluoro-2-nitrophenol (1.0 eq) and cool to 0°C.
o Add

(1.5 eq) dropwise.

o Causality: The base neutralizes the HCI byproduct, driving the equilibrium forward and
preventing acid-catalyzed degradation.

o Stir for 4-6 hours, allowing the solution to warm to RT.

e Workup & Purification:
o Wash organic layer with 1M HCI (to remove amine), saturated

(to remove unreacted phenol), and brine.

o Dry over

and concentrate.

o Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis Workflow

3-Methylbenzoic Acid Activation

Intermediate: Nucleophilic Acyl

/ Acid Chloride Substitution
Oxalyl Chloride

(cat. DMF)

5-Fluoro-2-nitrophenyl
5-Fluoro-2-nitrophenol 3-methylbenzoate
HCI Scavenging (MW: 275.23)

Triethylamine
(DCM, 0°C)

Click to download full resolution via product page

Figure 1: Logical flow for the chemical synthesis of the target ester via acid chloride activation.
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Part 3: Analytical Validation (Trustworthiness)

A self-validating system requires confirming both the structure and the purity.

High-Resolution Mass Spectrometry (HRMS)

o Method: ESI-TOF (Positive Mode).

o Acceptance Criteria: The observed mass must be within 5 ppm of the calculated
monoisotopic mass (275.0594).

o Diagnostic: Presence of a hydrolysis peak (157.01 for the nitrophenol) indicates sample
degradation.

Nuclear Magnetic Resonance (NMR)[5][6][7]
e 1H NMR (400 MHz, CDCI3):

o Methyl Group: Singlet approx.
2.45 ppm (3H).

o Benzoate Region: Multiplets
7.4-8.0 ppm (4H).

o Nitrophenyl Region: The proton ortho to the nitro group will be significantly deshielded (
> 8.0 ppm). The fluorine coupling will split signals into doublets/multiplets.

e 19F NMR:

o Single signal around

-100 to -110 ppm (typical for fluoro-aromatics).

Part 4: Functional Application in Drug Development

This molecule is not merely an endpoint; it is a reagent. It belongs to the class of "Active
Esters."
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Mechanism of Action: The 5-fluoro-2-nitrophenol moiety is a good leaving group (

approx 6-7). When reacted with a primary or secondary amine (e.g., a drug pharmacophore or
amino acid), the amine attacks the carbonyl, expelling the nitrophenol and forming a stable
amide bond.

Advantages over Standard Coupling Reagents (EDC/HATU):

o Selectivity: Can be isolated and stored, allowing for controlled reactions without excess
coupling reagents in the final pot.

e Monitoring: The release of the nitrophenolate byproduct is often yellow, providing a visual
indicator of reaction progress.

Visualization: Activation Pathway

5-Fluoro-2-nitrophenyl Target Amine
3-methylbenzoate (R-NH2)

Tetrahedral
Intermediate

Final Amide Product Byproduct:
(Drug Conjugate) 5-Fluoro-2-nitrophenol

Click to download full resolution via product page
Figure 2: The mechanistic pathway of amide bond formation utilizing the active ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 219500-20-6|5-fluoro-2-nitrophenyl 4-(chloromethyl)benzoate|BLD Pharm [bldpharm.com]
e 2.151793-21-4|methyl 5-fluoro-2-methoxy-3-nitrobenzoate|BLD Pharm [bldpharm.com]
e 3. 219688-25-2|5-fluoro-2-nitrophenyl 3-methylbenzoate|BLD Pharm [bldpharm.com]

e 4. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents
[patents.google.com]

¢ 5. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.nchbi.nlm.nih.gov]

¢ 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | COH8FNO4 | CID 44203026 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Comprehensive Technical Guide: 5-Fluoro-2-nitrophenyl
3-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2599732/docs#comprehensive-technical-guide-5-
fluoro-2-nitrophenyl-3-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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